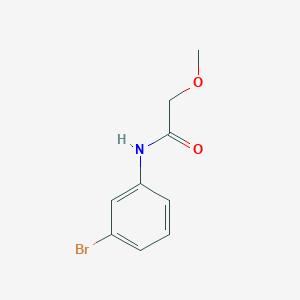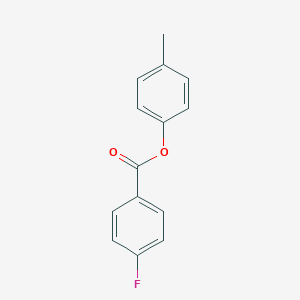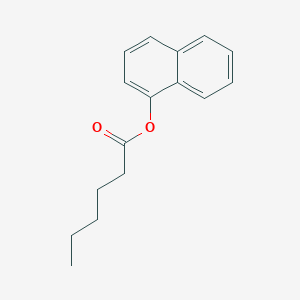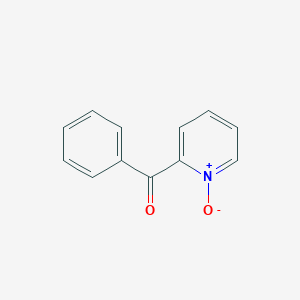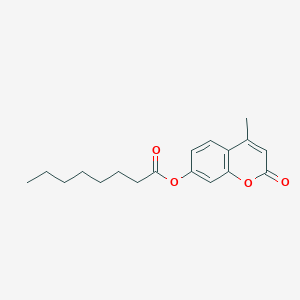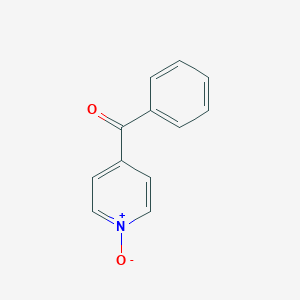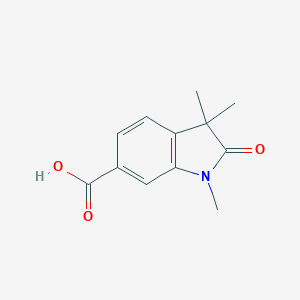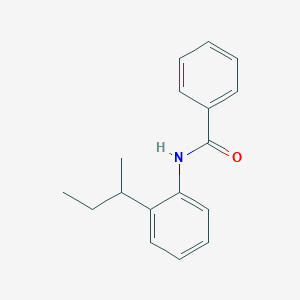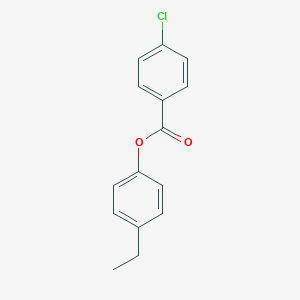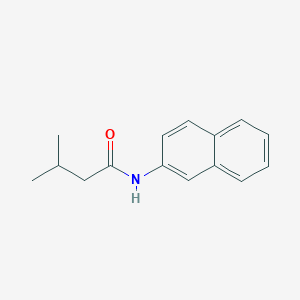
3-methyl-N-naphthalen-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-naphthalen-2-ylbutanamide is a chemical compound that belongs to the class of amides. It is a white crystalline powder with a molecular weight of 277.37 g/mol. The compound has been extensively studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 3-methyl-N-naphthalen-2-ylbutanamide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in the production of certain molecules that are involved in the development and progression of various diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-methyl-N-naphthalen-2-ylbutanamide has several biochemical and physiological effects. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-methyl-N-naphthalen-2-ylbutanamide in lab experiments is its potential therapeutic applications. The compound has been found to have potential applications in the treatment of various diseases. However, one of the major limitations of using the compound in lab experiments is its toxicity. The compound has been found to be toxic to certain cells and tissues.
Orientations Futures
There are several future directions for the research on 3-methyl-N-naphthalen-2-ylbutanamide. One of the major areas of research is the development of new drugs based on the compound. Researchers are also exploring the potential applications of the compound in the treatment of other diseases. Additionally, research is being conducted to understand the mechanism of action of the compound and to improve its efficacy and safety.
Conclusion:
In conclusion, 3-methyl-N-naphthalen-2-ylbutanamide is a chemical compound that has potential applications in various scientific fields. The compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-methyl-N-naphthalen-2-ylbutanamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs based on it.
Méthodes De Synthèse
The synthesis of 3-methyl-N-naphthalen-2-ylbutanamide can be achieved through a multistep process. The first step involves the reaction of naphthalene with methylmagnesium bromide to form 2-methyl-1-naphthol. The second step involves the reaction of 2-methyl-1-naphthol with butanoyl chloride to form 3-methyl-N-naphthalen-2-ylbutanamide.
Applications De Recherche Scientifique
3-methyl-N-naphthalen-2-ylbutanamide has been extensively studied for its potential applications in various scientific fields. One of the major research areas is the development of new drugs for the treatment of various diseases. The compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Propriétés
Numéro CAS |
6286-27-7 |
|---|---|
Nom du produit |
3-methyl-N-naphthalen-2-ylbutanamide |
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
3-methyl-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C15H17NO/c1-11(2)9-15(17)16-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11H,9H2,1-2H3,(H,16,17) |
Clé InChI |
XMJLQRVSPVGHAI-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CC(C)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
Solubilité |
6.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



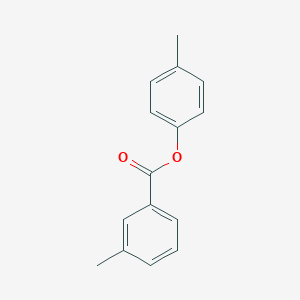
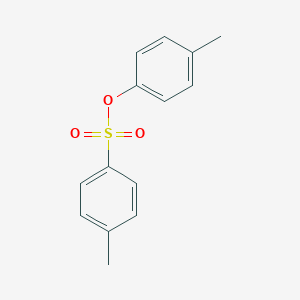
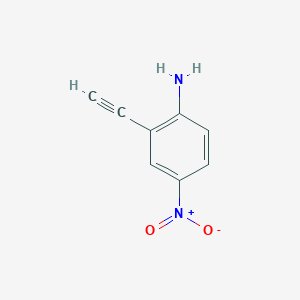
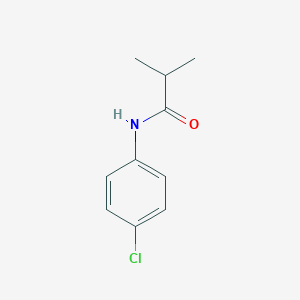
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
